2-(Pyrrolidin-2-ylmethyl)pyridine
Overview
Description
2-(Pyrrolidin-2-ylmethyl)pyridine is an organic compound that features a pyridine ring substituted with a pyrrolidine moiety
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 2-(pyrrolidin-2-ylmethyl)pyridine, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a way that is influenced by its three-dimensional structure.
Biochemical Pathways
It’s worth noting that pyrrolidine derivatives have been associated with a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this compound is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with a variety of biological activities .
Biochemical Analysis
Biochemical Properties
2-(Pyrrolidin-2-ylmethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the liver . The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has been shown to interact with G-protein-coupled receptors (GPCRs), influencing signal transduction pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, this compound has been found to modulate neurotransmitter release by interacting with ion channels and receptors on the cell membrane . This modulation can lead to changes in cell signaling pathways, affecting processes such as synaptic transmission and plasticity. In addition, this compound has been observed to influence gene expression by binding to transcription factors and altering their activity . This can result in changes in cellular metabolism and the expression of genes involved in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . For example, this compound has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition results in increased levels of these neurotransmitters, which can have various physiological effects. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression . These long-term effects are important for understanding the potential therapeutic applications and safety of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing anxiety-like behaviors . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are likely due to the compound’s interaction with multiple biomolecules and the disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the body . The metabolic pathways of this compound are complex and involve multiple steps, highlighting the importance of understanding its metabolism for therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, depending on the cell type and conditions . In the cytoplasm, this compound can interact with various enzymes and signaling proteins, influencing cellular metabolism and signaling pathways . In the nucleus, the compound can bind to DNA and transcription factors, affecting gene expression . Additionally, this compound can localize to the mitochondria, where it may influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-2-ylmethyl)pyridine typically involves the reaction of pyridine with pyrrolidine under specific conditions. One common method includes the use of a Grignard reagent, where pyridine is reacted with a pyrrolidine derivative in the presence of a catalyst to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-2-ylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the pyridine ring can be substituted with different functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-(Pyrrolidin-2-ylmethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Comparison with Similar Compounds
Pyrrolidine: A simple cyclic secondary amine with similar structural features.
Pyridine: An aromatic heterocycle that forms the core structure of 2-(Pyrrolidin-2-ylmethyl)pyridine.
Pyrimidine: Another nitrogen-containing heterocycle with distinct biological activities
Uniqueness: this compound is unique due to the combination of the pyridine and pyrrolidine rings, which imparts specific chemical and biological properties not found in its individual components. This structural uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(pyrrolidin-2-ylmethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-6-11-9(4-1)8-10-5-3-7-12-10/h1-2,4,6,10,12H,3,5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPUOOBIEAPWAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303112 | |
Record name | 2-(2-Pyrrolidinylmethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524674-44-0 | |
Record name | 2-(2-Pyrrolidinylmethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524674-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Pyrrolidinylmethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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